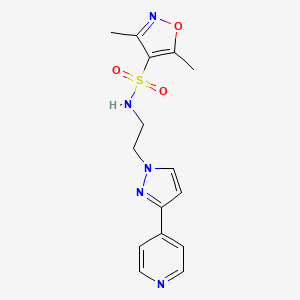

3,5-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide

描述

3,5-Dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide is a sulfonamide derivative featuring a 3,5-dimethylisoxazole core linked via a sulfonamide group to an ethyl chain terminating in a pyridinyl-substituted pyrazole moiety. This compound is of interest due to its structural complexity, which combines heterocyclic motifs (isoxazole, pyrazole, pyridine) known for diverse biological interactions.

属性

IUPAC Name |

3,5-dimethyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3S/c1-11-15(12(2)23-19-11)24(21,22)17-8-10-20-9-5-14(18-20)13-3-6-16-7-4-13/h3-7,9,17H,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUGTWROZFPIPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3,5-Dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the formation of isoxazole and sulfonamide functionalities. The synthesis typically involves:

- Formation of the Isoxazole Ring : Using appropriate reagents such as hydroxylamine derivatives.

- Sulfonamide Formation : Reaction with sulfonyl chlorides.

- Pyridine and Pyrazole Substitution : Introducing pyridine and pyrazole moieties through nucleophilic substitution reactions.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Antibacterial and Antifungal Activity

The compound's structural features suggest potential antibacterial and antifungal properties. A study on related pyrazole derivatives showed significant inhibition of biofilm formation and quorum sensing in bacterial strains.

| Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 32 µg/mL | |

| Antifungal | C. albicans | 16 µg/mL |

Study 1: Anticancer Efficacy

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines including MCF7 and A549. The compound demonstrated an IC50 value of 26 µM against A549 cells, indicating moderate potency.

Another investigation focused on the mechanism of action of similar compounds, revealing that they induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may act similarly.

相似化合物的比较

Key Observations :

- Pyridine vs. Isoxazole Cores : Compounds 26 and 27 (pyridine-sulfonamide) differ from the target compound (isoxazole-sulfonamide), which may influence electronic properties and hydrogen-bonding capacity .

- Linker Flexibility : The ethyl linker in the target compound contrasts with the rigid cyclobutenedione in 15b and the piperidinylmethyl group in ’s compound , impacting conformational flexibility and steric bulk.

Physicochemical Properties

Spectroscopic Data

- IR Spectroscopy : All compounds exhibit characteristic SO₂ stretches (1164–1385 cm⁻¹) and NH/C=O vibrations (~1726 cm⁻¹ for carbamoyl groups in 26 and 27) . The target compound’s IR would likely show similar sulfonamide and heteroaromatic signals.

- NMR Profiles :

- Pyridine/Pyrazole Protons : Compounds 26 and 27 show pyridine H-6 protons at δ 8.96 ppm, similar to the target compound’s pyridinyl signals .

- Methyl Groups : The 3,5-dimethylisoxazole in the target compound would produce distinct singlet(s) near δ 2.0–2.2 ppm, comparable to methyl signals in 26 (δ 1.92–2.14 ppm) and 27 (δ 2.07–2.19 ppm) .

Thermal Stability

- Melting Points : Compound 26 (163–166°C) has a higher melting point than 27 (138–142°C), likely due to stronger intermolecular interactions from its dichlorophenyl group . The target compound’s melting point would depend on the pyridinyl group’s polarity and packing efficiency.

常见问题

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?

- Methodological Answer : Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent polarity, pH) and identify optimal conditions. For example, polar aprotic solvents like DMF or THF may enhance sulfonamide coupling efficiency. Monitor reaction progress via TLC or HPLC, and employ column chromatography for purification .

Q. How can structural characterization be rigorously validated for this sulfonamide derivative?

- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C and 2D techniques like COSY/HSQC) to confirm connectivity of the pyridinyl-pyrazole and isoxazole-sulfonamide moieties. Use high-resolution mass spectrometry (HRMS) for molecular weight validation and HPLC with a C18 column (acetonitrile/water gradient) to assess purity ≥95% .

Q. What are common biological assays to evaluate its therapeutic potential?

- Methodological Answer : Screen for antiproliferative activity using MTT assays (e.g., against cancer cell lines like HeLa or MCF-7). Assess enzyme inhibition (e.g., carbonic anhydrase) via fluorometric assays, noting IC₅₀ values. Include cytotoxicity controls (e.g., non-cancerous HEK293 cells) to validate selectivity .

Q. How should stability studies be conducted under varying physiological conditions?

- Methodological Answer : Perform stress testing at pH 2–9 (simulating gastrointestinal and systemic environments) and temperatures (25–40°C). Monitor degradation via HPLC-MS to identify hydrolytic or oxidative byproducts. Stability in plasma can be assessed using ultrafiltration followed by LC-MS quantification .

Advanced Research Questions

Q. How can computational modeling predict reactivity and interaction with biological targets?

- Methodological Answer : Use density functional theory (DFT) to calculate electron density distribution, identifying nucleophilic/electrophilic sites. Perform molecular docking (AutoDock Vina) against targets like kinases or GPCRs, validating with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodological Answer : Conduct comparative SAR by synthesizing analogs with modified substituents (e.g., replacing pyridinyl with thiophene). Use surface plasmon resonance (SPR) to measure binding kinetics and transcriptomics (RNA-seq) to identify differentially expressed pathways. Cross-validate with in silico ADMET predictions .

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

- Methodological Answer : Employ directing groups (e.g., nitro or acetyl) during pyrazole synthesis to control substitution patterns. Use Pd-catalyzed C–H activation (e.g., Suzuki-Miyaura coupling) for late-stage diversification. Monitor regiochemistry via NOESY NMR to confirm spatial arrangements .

Q. What mechanistic insights explain its enzyme inhibition specificity?

- Methodological Answer : Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Use X-ray crystallography or cryo-EM to resolve inhibitor-enzyme complexes. Mutagenesis studies (e.g., alanine scanning) can pinpoint critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。